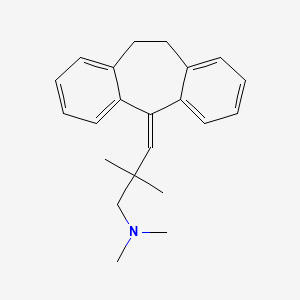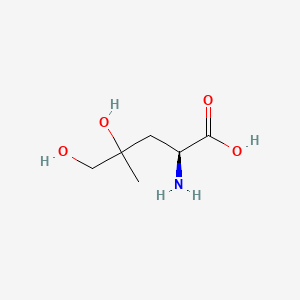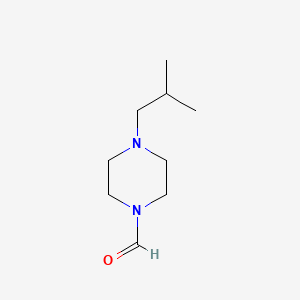
4-(2-Methylpropyl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpropyl)piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a piperazine ring substituted with a 2-methylpropyl group and an aldehyde functional group.
Preparation Methods
The synthesis of 4-(2-Methylpropyl)piperazine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of piperazine with 2-methylpropyl bromide under basic conditions to introduce the 2-methylpropyl group. This is followed by the oxidation of the resulting intermediate to form the aldehyde group. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-(2-Methylpropyl)piperazine-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the 2-methylpropyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperazine derivatives.
Scientific Research Applications
4-(2-Methylpropyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives are explored for their potential therapeutic applications, including as anti-tubercular agents and kinase inhibitors.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
4-(2-Methylpropyl)piperazine-1-carbaldehyde can be compared with other piperazine derivatives, such as 4-methylpiperazine-1-carbaldehyde. While both compounds share the piperazine ring and aldehyde functional group, the presence of the 2-methylpropyl group in this compound imparts unique chemical and biological properties. Similar compounds include:
- 4-methylpiperazine-1-carbaldehyde
- N-methylpiperazine
- Piperazine-1-carbaldehyde
These compounds differ in their substituents and functional groups, leading to variations in their reactivity and biological activities.
Properties
CAS No. |
21863-68-3 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-(2-methylpropyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C9H18N2O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
AXXHITGPZZKPSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCN(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


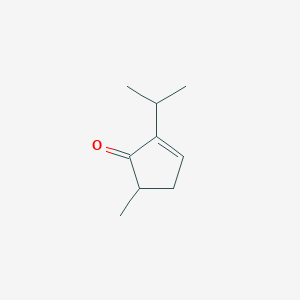
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)

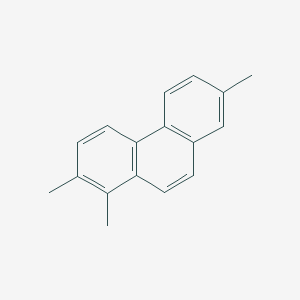
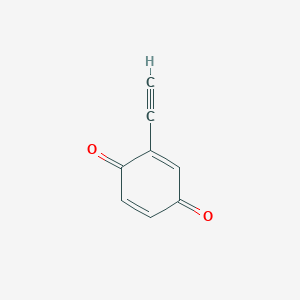
![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)

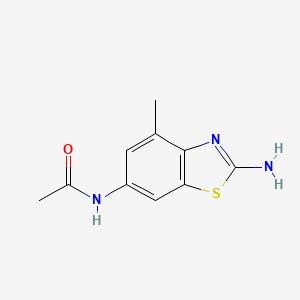

![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)
